
2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and in-line monitoring may be employed to enhance efficiency and control over the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its activity against various plant pathogens
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and certain kinases, leading to disruption of cellular processes in target organisms. The thiadiazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H17N3OS/c1-5-6-7-12-13-9(15-7)11-8(14)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) |
InChI Key |
GMMCOOOUDUJFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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